molecular formula C9H6BrF5O B8241256 2-Bromo-4-methyl-1-(perfluoroethoxy)benzene

2-Bromo-4-methyl-1-(perfluoroethoxy)benzene

Cat. No.: B8241256
M. Wt: 305.04 g/mol
InChI Key: YOQGESLTDGVARB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-methyl-1-(perfluoroethoxy)benzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with a bromine atom, a methyl group, and a perfluoroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methyl-1-(perfluoroethoxy)benzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction. The starting material, 4-methylphenol, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the para position relative to the methyl group. The resulting intermediate is then subjected to a nucleophilic substitution reaction with perfluoroethanol under basic conditions to introduce the perfluoroethoxy group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions followed by nucleophilic substitution. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methyl-1-(perfluoroethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium ethoxide in ethanol.

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Formation of 2-substituted-4-methyl-1-(perfluoroethoxy)benzene derivatives.

    Oxidation: Formation of 2-bromo-4-methylbenzoic acid.

    Reduction: Formation of 4-methyl-1-(perfluoroethoxy)benzene.

Scientific Research Applications

2-Bromo-4-methyl-1-(perfluoroethoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methyl-1-(perfluoroethoxy)benzene involves its interaction with specific molecular targets. The bromine atom and perfluoroethoxy group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluoro-1-methoxybenzene
  • 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene
  • 1-Bromo-4-(difluoromethoxy)benzene

Uniqueness

2-Bromo-4-methyl-1-(perfluoroethoxy)benzene is unique due to the presence of the perfluoroethoxy group, which imparts distinct chemical properties such as increased hydrophobicity and stability. This makes it particularly valuable in applications requiring robust and durable materials.

Properties

IUPAC Name

2-bromo-4-methyl-1-(1,1,2,2,2-pentafluoroethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF5O/c1-5-2-3-7(6(10)4-5)16-9(14,15)8(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQGESLTDGVARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(C(F)(F)F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF5O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.